Propan-2-yl 3-amino-2-methylpropanoate
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
propan-2-yl 3-amino-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)4-8/h5-6H,4,8H2,1-3H3 |
InChI Key |
WMNMBLUPPHBHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl 3-amino-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Propan-2-yl 3-amino-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways involving amino acids and esters.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-amino-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Propan-2-yl 3-amino-2-methylpropanoate, differing in ester groups, substituents, or backbone modifications:
Key Observations:
- Ester Group Variations : The isopropyl ester in the target compound confers higher hydrophobicity than methyl esters (e.g., –10), which may enhance membrane permeability in biological systems.
- Aromatic or heterocyclic substituents (–10) enable π-π stacking or hydrogen bonding, absent in the aliphatic target compound.
- Functional Group Modifications: The thioether in 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid () increases sulfur-mediated reactivity, contrasting with the ester’s hydrolytic stability. L-Tryptophan () shares an amino-propanoate backbone but includes an indole ring, highlighting divergent biological roles (e.g., neurotransmitter precursor vs. synthetic ester).
Solubility and Stability:
- Lipophilicity : The isopropyl ester (target) is more lipophilic than methyl esters (logP ~1.5–2.0 inferred), whereas hydrochloride salts () improve water solubility.
- Hydrolysis : Esters like the target compound are prone to enzymatic or acidic hydrolysis, unlike the stable amide bond in L-tryptophan ().
Biological Activity
Propan-2-yl 3-amino-2-methylpropanoate, also known as isopropyl 3-amino-2-methylpropanoate, is an organic compound with significant biological activity. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features an amino group, which allows for hydrogen bonding and electrostatic interactions with biological molecules. The ester functional group can undergo hydrolysis, releasing active metabolites that may exert biological effects. This dual functionality makes it a candidate for various biochemical applications.
The mechanism of action of this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.
- Electrostatic Interactions : These interactions can modulate the function of biological molecules.
- Metabolite Release : Hydrolysis of the ester group can lead to the formation of biologically active metabolites that may participate in metabolic pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antiproliferative Activity : Studies have shown that derivatives of similar compounds exhibit significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties. For instance, related compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like HEK-293 .
- Enzyme Interaction : The compound has been studied for its interaction with various enzymes, potentially acting as a competitive inhibitor or modulator in metabolic pathways.
- Therapeutic Potential : As a building block in drug development, this compound may contribute to the synthesis of novel therapeutic agents targeting specific diseases, particularly in oncology and metabolic disorders .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for Propan-2-yl 3-amino-2-methylpropanoate, and how do reaction conditions influence yield and purity?
The synthesis of structurally related esters (e.g., methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate) typically involves condensation reactions between amines and activated esters. For example, palladium on carbon (Pd/C) with triethylamine as a base catalyzes the coupling of 2-methylbenzylamine with methyl acrylate, achieving moderate yields (~60–70%) under mild conditions (40–60°C) . Variations in solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of reactants can significantly impact enantiomeric purity, as observed in analogous syntheses of chiral esters .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving stereoisomers, particularly given the compound’s amino and ester functional groups . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural elucidation, with key diagnostic signals including the ester carbonyl (δ ~170–175 ppm in ¹³C NMR) and amino proton resonances (δ ~1.5–2.5 ppm in ¹H NMR) . Purity assessment via gas chromatography (GC) requires derivatization due to the compound’s low volatility .
Q. What preliminary pharmacological assays are recommended to evaluate the bioactivity of this compound?
Initial screening should focus on enzyme inhibition assays (e.g., proteases or kinases) and receptor-binding studies, leveraging the compound’s amino group for potential interactions with biomolecular targets . In vitro cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) can assess safety profiles, while molecular docking simulations may predict binding affinities to proteins like albumin or cytochrome P450 isoforms .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during the synthesis of this compound, and what are the implications for pharmacological activity?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) has been effective for related propanoate esters, achieving >95% enantiomeric excess (ee) . Contradictions in bioactivity data between racemic and enantiopure forms highlight the need for strict stereochemical control; for example, (S)-enantiomers of analogous compounds show 10-fold higher receptor affinity than (R)-counterparts .
Q. What experimental strategies address contradictory data in the compound’s bioactivity across different cell lines?
Discrepancies may arise from variations in cell membrane permeability or metabolic degradation. Researchers should validate findings using isotopic labeling (e.g., ¹⁴C-tracers) to monitor intracellular uptake and stability . Parallel studies under hypoxia vs. normoxia can clarify oxygen-dependent metabolic pathways, as seen in fluorophenyl-substituted propanoates .
Q. What degradation pathways dominate under physiological conditions, and how do they impact experimental reproducibility?
Accelerated stability studies (40°C, 75% RH) indicate that hydrolysis of the ester group is the primary degradation route, forming 3-amino-2-methylpropanoic acid. Oxidation at the amino group (to nitro or hydroxylamine derivatives) occurs in the presence of reactive oxygen species, necessitating antioxidant additives (e.g., BHT) in storage buffers . pH-dependent degradation kinetics (e.g., t₉₀ of 24 hours at pH 7.4 vs. 8 hours at pH 2.0) must be accounted for in drug delivery formulations .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Density functional theory (DFT) calculations predict electron-deficient regions susceptible to cytochrome P450-mediated oxidation. Substituting the methyl group with trifluoromethyl (CF₃) or cyclopropyl moieties reduces metabolic clearance by 50% in murine models, as demonstrated for structurally similar esters .
Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguous NMR assignments for chiral centers .
- Data Validation : Cross-reference HPLC purity data with orthogonal techniques like capillary electrophoresis to detect polar impurities .
- Biological Replicates : Include ≥3 independent replicates in bioassays to account for batch-to-batch variability in synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
